molecular formula C13H12N4OS B12612828 N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine CAS No. 917907-17-6

N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12612828
CAS No.: 917907-17-6
M. Wt: 272.33 g/mol
InChI Key: SCQBBUCNHRKAEW-UHFFFAOYSA-N
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Description

Structural Significance in Heterocyclic Chemistry

The compound’s core structure combines a thieno[2,3-d]pyrimidine system with a 2-methoxypyridin-3-amine substituent. The thienopyrimidine moiety consists of a fused thiophene and pyrimidine ring, which introduces planar rigidity and π-electron density conducive to interactions with biological targets. The methyl group at position 5 enhances lipophilicity, while the methoxypyridine group provides hydrogen-bonding capabilities through its nitrogen and oxygen atoms.

Table 1: Structural and Physicochemical Properties

Property Value/Description Source Compound Analogue
Molecular Formula C₁₄H₁₃N₃OS Derived from
Molecular Weight ~295.34 g/mol Calculated from analogues
Key Functional Groups Thienopyrimidine, methoxypyridine, amine
Calculated LogP ~3.2 (moderate lipophilicity) Estimated from

This structure aligns with design principles for kinase inhibitors, where the thienopyrimidine scaffold often occupies ATP-binding pockets, and substituents fine-tune selectivity. For instance, the methoxy group’s electron-donating effects may stabilize charge-transfer interactions with catalytic lysine residues in kinases.

Historical Context of Thienopyrimidine-Based Research

Thienopyrimidines emerged as privileged scaffolds in the 1990s, with early work focusing on their synthesis via cyclization of thiophene precursors. By the 2010s, their applications expanded to anticancer and antimicrobial agents, driven by the discovery of their ability to inhibit PI3K/mTOR pathways and Plasmodium parasites. A pivotal study in 2023 demonstrated that substituting the thienopyrimidine core with cyclobutyl groups improved metabolic stability by 40% in hepatic microsomes, addressing a critical limitation of earlier derivatives. Concurrently, structure-activity relationship (SAR) studies highlighted the importance of aryl substitutions at position 4 for target engagement.

The integration of pyridine rings, as seen in N-(2-methoxypyridin-3-yl) derivatives, represents a recent innovation to enhance solubility and bioavailability. For example, compound 6e from a 2025 study incorporated a pyridinyl group to achieve nanomolar inhibition of PI3Kα while maintaining >100-fold selectivity over mTOR. These advancements underscore the iterative optimization of thienopyrimidine pharmacophores.

Research Rationale and Knowledge Gaps

Despite progress, key challenges persist in thienopyrimidine research. First, the impact of methoxy positioning on off-target effects remains underexplored. While 2-methoxy substitutions improve solubility, they may introduce steric clashes in certain binding pockets. Second, metabolic degradation pathways for N-(2-methoxypyridin-3-yl) derivatives are poorly characterized, with limited data on cytochrome P450 interactions. Third, the compound’s potential in non-oncological applications, such as antiparasitic therapy, warrants investigation given the efficacy of related thienopyrimidines against Plasmodium hepatic stages.

Recent work has begun addressing these gaps. For instance, deuterium labeling at metabolically vulnerable positions reduced clearance rates in preclinical models. Additionally, computational studies predict that the methoxypyridine group in this compound forms a stable hydrogen bond with Asp932 in PI3Kγ, suggesting a mechanistic basis for selectivity. However, empirical validation of these models is still pending.

Table 2: Comparative Analysis of Thienopyrimidine Derivatives

Compound Target IC₅₀ (nM) Selectivity Ratio (vs. mTOR) Source
Gamhepathiopine 1 Plasmodium falciparum 120 N/A
5g (2-aminocyclobutyl derivative) PI3Kα 8.2 150
6e (pyridinyl derivative) PI3Kα 2.1 220
N-(2-methoxypyridin-3-yl) analogue PI3Kγ (predicted) Pending Pending Current analysis

Properties

CAS No.

917907-17-6

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

N-(2-methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H12N4OS/c1-8-6-19-13-10(8)11(15-7-16-13)17-9-4-3-5-14-12(9)18-2/h3-7H,1-2H3,(H,15,16,17)

InChI Key

SCQBBUCNHRKAEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=NC(=C12)NC3=C(N=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The preparation of N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine typically involves the following steps:

Step-by-Step Preparation

Step 1: Formation of Thienopyrimidine Core

The thienopyrimidine core is synthesized via condensation reactions:

  • Starting materials : Methyl 2-aminothiophene-3-carboxylate and formamidine acetate.
  • Reaction conditions : Heated at 155°C for 3 hours in ethanol with magnesium sulfate as a dehydrating agent.
  • Yield : Approximately 54% after purification.

Step 2: Chlorination

The intermediate is chlorinated using phosphorus oxychloride:

  • Reaction conditions : Conducted at elevated temperatures (around 100°C) for several hours.
  • Outcome : Introduction of chlorine atoms to activate the compound for subsequent nucleophilic substitution.

Step 3: Nucleophilic Substitution

Substitution reactions are performed using specific amines:

  • Reagents : Amine derivatives such as 2-methoxypyridin-3-amine.
  • Conditions : Typically carried out in solvents like dichloromethane or acetonitrile at controlled temperatures (0–30°C).
  • Yield : Variable depending on purification methods (ranging from 77% to over 90%).

Optimization of Reaction Conditions

Several studies have optimized reaction parameters to improve yield, purity, and environmental impact:

  • Temperature control during chlorination and substitution steps minimizes side reactions.
  • Use of solvents like acetonitrile enhances solubility and reaction efficiency.
  • Purification techniques such as column chromatography ensure high product purity.

Representative Data Table

Step Reagents & Conditions Yield (%) Notes
Condensation Methyl 2-aminothiophene-3-carboxylate, formamidine acetate; ethanol; MgSO4; 155°C 54 Initial formation of core structure
Chlorination Phosphorus oxychloride; elevated temperature - Activates intermediate for substitution
Substitution Amine derivatives; dichloromethane/acetonitrile; controlled temperature (0–30°C) Up to 97% Final product synthesis

Analysis of Findings

The preparation methods demonstrate variability in yield based on reaction conditions:

  • Lower temperatures during substitution increase selectivity but may reduce yield slightly.
  • Solvent choice significantly impacts reaction kinetics and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Anti-Cancer Activity

Research indicates that derivatives of thienopyrimidine, including N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine, exhibit potent anti-cancer properties. A notable study highlighted its effectiveness as an inhibitor of specific cancer cell lines, demonstrating significant cytotoxicity against various tumor types. The compound's mechanism involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.

Sirtuin Inhibition

The compound has been investigated as a selective inhibitor of Sirtuin-2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacylases. SIRT2 is implicated in several pathophysiological processes, including cancer and neurodegenerative diseases. A study reported that analogues of this compound displayed submicromolar inhibitory activity against SIRT2, highlighting its potential as a therapeutic target for diseases where SIRT2 is dysregulated .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of compounds. SAR studies on thienopyrimidine derivatives have identified key pharmacophoric elements that enhance their biological activity. For instance, modifications to the pyridine ring and the introduction of various substituents have been shown to significantly impact the potency and selectivity of these compounds against SIRT2 and other targets.

ModificationEffect on Activity
2-Methoxy groupEnhances binding affinity to SIRT2
Methyl substitutionIncreases lipophilicity and cellular uptake
Variations in the thiophene ringAlters selectivity for different sirtuin isoforms

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibition of cancer cell growth across multiple lines, including breast and lung cancer cells. The compound was found to induce apoptosis in these cells through caspase activation pathways.

In Vivo Efficacy

Animal models have been employed to assess the in vivo efficacy of this compound. Results indicated a marked reduction in tumor size when administered at therapeutic doses, alongside minimal side effects compared to conventional chemotherapeutics.

Mechanism of Action

The mechanism of action of N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine involves the inhibition of specific enzymes or receptors. For instance, it may inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents Biological Activity Potency (GI₅₀/IC₅₀) Resistance Profile Reference
N-(4-Methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine 4-methoxyphenyl, N-methyl, 2-methyl Microtubule inhibition; antitumor activity Nanomolar range Overcomes P-gp and βIII-tubulin resistance
N-(4-Methylsulfonylphenyl)-6-(3-pyridyl)thieno[2,3-d]pyrimidin-4-amine (Compound 9) Thieno[2,3-d]pyrimidine 4-methylsulfonylphenyl, 6-(3-pyridyl) Dual α/γ isoform inhibitor Not reported Not specified
N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine (Target Compound) Thieno[2,3-d]pyrimidine 5-methyl, N-(2-methoxypyridin-3-yl) Inferred: Potential kinase or microtubule inhibition (structural similarity to analogs) Not reported Unknown N/A

Key Comparison Points

Core Heterocycle Effects
  • Thieno[2,3-d]pyrimidine vs. Pyrrolo-pyrimidines in demonstrate high water solubility, a critical advantage for drug formulation .
Substituent Effects
  • Methoxy Groups :
    • The 2-methoxypyridin-3-yl group in the target compound may improve metabolic stability compared to the 4-methoxyphenyl group in ’s compounds, as pyridine rings are less prone to oxidative metabolism than benzene .
    • In , the 4-methylsulfonylphenyl substituent enhances target affinity for dual α/γ isoforms, suggesting that electron-withdrawing groups (e.g., sulfonyl) may optimize kinase binding .

Biological Activity

N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4OSC_{13}H_{12}N_{4}OS . The compound features a thieno[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets.

In Vitro Studies

  • SIRT2 Inhibition : Analogous compounds have demonstrated submicromolar inhibitory activity against SIRT2. For example, a related thienopyrimidinone exhibited an IC50 value of 1.45 μM . This suggests that this compound may also possess similar inhibitory effects.
  • Neuroprotective Effects : Compounds in the same class have shown neuroprotective properties in models of neuronal death associated with Parkinson's disease . This highlights the potential therapeutic applications of this compound in neurodegenerative diseases.

Case Studies

A study focused on the structure-activity relationship (SAR) of thienopyrimidine derivatives found that modifications to the pyridine ring significantly affected potency against SIRT2. The introduction of methoxy groups at specific positions enhanced the inhibitory activity . Although direct studies on this compound are scarce, these findings suggest that similar modifications could yield potent derivatives.

Comparative Analysis

The following table summarizes the biological activities of related thienopyrimidine compounds:

Compound NameTargetIC50 (μM)Notes
ThienopyrimidinoneSIRT21.45Neuroprotective effects observed
5-Fluoro-thienopyrimidinePotassium channels0.62Effective in cardiac applications
This compoundUnknown-Potential SIRT2 inhibitor

Q & A

Basic: What are the recommended synthetic routes for N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives typically involves cyclization and substitution reactions. For example, analogous compounds like N-(1,3-benzodioxol-5-yl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine were synthesized via a multi-step process starting with condensation of substituted amines with halogenated pyrimidine intermediates, achieving yields of 66–80% . Key optimization strategies include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution.
  • Catalysis : Employ palladium catalysts for Suzuki-Miyaura couplings in aryl substitutions.
  • Temperature control : Moderate heating (60–80°C) minimizes side reactions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 1:3) improves purity .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming substituent positions and aromaticity. For example, thieno[2,3-d]pyrimidine derivatives show distinct shifts for methoxy protons at δ 3.8–4.0 ppm and aromatic protons at δ 6.5–8.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal structures and confirms stereochemistry, particularly for verifying methoxypyridinyl and thienopyrimidine ring orientations .

Basic: How is the biological activity of this compound initially screened in academic research?

Methodological Answer:

  • Apoptosis Induction : Use high-throughput caspase-based assays (e.g., ASAP HTS) to measure caspase-3/7 activation in cancer cell lines .
  • Kinase Inhibition : Screen against kinase panels (e.g., JAK1, LCK) using fluorescence polarization assays. For example, related pyrrolo[2,3-d]pyrimidines showed IC50_{50} values of 8.5 nM for JAK1 .
  • Microtubule Disruption : Tubulin polymerization assays (e.g., turbidity measurements at 340 nm) assess antimitotic activity .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s potency?

Methodological Answer:
SAR studies on thieno/pyrrolo-pyrimidine analogs reveal:

  • Methoxy Positioning : The 2-methoxypyridinyl group enhances solubility and target binding compared to unsubstituted analogs .
  • Methyl Substitution : A 5-methyl group on the thieno ring improves metabolic stability but may reduce kinase selectivity .
  • Amine Modifications : N-Methylation (e.g., N-methylpyrrolidine) increases JAK1 selectivity (48-fold over JAK2) by fitting into hydrophobic kinase pockets .
    Experimental Design :

Synthesize analogs with systematic substituent variations.

Test in dose-response assays (e.g., IC50_{50} determination).

Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Advanced: How can crystallography resolve contradictions in proposed binding modes?

Methodological Answer:
Discrepancies between computational docking and experimental activity data can arise from flexible binding pockets. To address this:

Co-crystallization : Grow crystals of the compound bound to its target (e.g., JAK1) using hanging-drop vapor diffusion.

Data Collection : Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<2.0 Å) datasets.

Refinement : SHELXL refines structures with anisotropic B-factors, revealing critical interactions (e.g., hydrogen bonds with Glu883 in JAK1) .

Validation : Compare experimental electron density maps with docking predictions to resolve ambiguities .

Advanced: How should researchers address contradictory biological data (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer:
Contradictions may stem from assay conditions or cellular context. Mitigation strategies include:

  • Orthogonal Assays : Confirm kinase inhibition using both biochemical (e.g., ADP-Glo) and cellular (e.g., phospho-STAT3 ELISA) assays .
  • Standardized Protocols : Use consistent cell lines (e.g., HEK293 for JAK1) and serum-free media to reduce variability.
  • Data Normalization : Report IC50_{50} values relative to positive controls (e.g., staurosporine for kinase panels) .
    Example : A compound showing IC50_{50} = 8.5 nM in JAK1 biochemical assays but 240 nM in cellular assays may require prodrug optimization for membrane permeability .

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